2-(Prop-1-en-1-yl)-1,3-dithiolane
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Overview
Description
2-(Prop-1-en-1-yl)-1,3-dithiolane is an organic compound characterized by a dithiolane ring with a prop-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)-1,3-dithiolane typically involves the reaction of a suitable dithiol with an appropriate alkene. One common method is the reaction of 1,3-propanedithiol with prop-1-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired dithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-1-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolane ring to a more reduced form, such as a thiol or sulfide.
Substitution: The prop-1-en-1-yl group can undergo substitution reactions, where the double bond can react with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Prop-1-en-1-yl)-1,3-dithiolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-1-yl)-1,3-dithiolane involves its interaction with molecular targets through its reactive dithiolane ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological activities, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-1-en-1-yl)-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.
2-(Prop-1-en-1-yl)-1,3-dithiolane-4-one: Contains a carbonyl group in the dithiolane ring.
This compound-4-thione: Contains a thiocarbonyl group in the dithiolane ring.
Uniqueness
This compound is unique due to its specific dithiolane ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61685-38-9 |
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Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
2-prop-1-enyl-1,3-dithiolane |
InChI |
InChI=1S/C6H10S2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
SMYVRWWDRWWULL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1SCCS1 |
Origin of Product |
United States |
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